4-Bromo-2-methylpyridine 1-oxide
Overview
Description
4-Bromo-2-methylpyridine 1-oxide is an organic compound with the molecular formula C6H6BrNO It is a derivative of pyridine, where the pyridine ring is substituted with a bromine atom at the 4-position and a methyl group at the 2-position, with an additional oxygen atom bonded to the nitrogen atom, forming an N-oxide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-methylpyridine 1-oxide typically involves the oxidation of 4-Bromo-2-methylpyridine. One common method is the use of hydrogen peroxide (H2O2) as an oxidizing agent in the presence of a catalyst such as acetic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the N-oxide without over-oxidation or degradation of the pyridine ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the process. The use of environmentally benign oxidizing agents and catalysts is also considered to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-methylpyridine 1-oxide undergoes various types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more highly oxidized derivatives.
Reduction: The N-oxide group can be reduced back to the corresponding pyridine using reducing agents such as zinc and acetic acid.
Substitution: The bromine atom at the 4-position can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in the presence of acetic acid.
Reduction: Zinc and acetic acid.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products Formed
Oxidation: Higher oxidized pyridine derivatives.
Reduction: 4-Bromo-2-methylpyridine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromo-2-methylpyridine 1-oxide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor in the synthesis of biologically active compounds that can be used in drug discovery and development.
Medicine: The compound is investigated for its potential therapeutic properties and as an intermediate in the synthesis of medicinal agents.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-2-methylpyridine 1-oxide involves its reactivity as an N-oxide. The oxygen atom bonded to the nitrogen increases the electron density on the pyridine ring, making it more reactive towards electrophilic substitution reactions. The bromine atom at the 4-position also influences the reactivity and selectivity of the compound in various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-methylpyridine: Lacks the N-oxide group, making it less reactive in certain oxidation reactions.
2-Bromo-5-methylpyridine: Different substitution pattern on the pyridine ring, leading to different reactivity and applications.
4-Bromo-2-cyanopyridine: Contains a cyano group instead of a methyl group, altering its chemical properties and uses.
Uniqueness
4-Bromo-2-methylpyridine 1-oxide is unique due to the presence of both a bromine atom and an N-oxide group, which confer distinct reactivity and potential for diverse applications in synthesis and industry. Its ability to undergo selective oxidation, reduction, and substitution reactions makes it a valuable compound in various chemical processes.
Properties
IUPAC Name |
4-bromo-2-methyl-1-oxidopyridin-1-ium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c1-5-4-6(7)2-3-8(5)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRQSJBNVXAEYSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C=CC(=C1)Br)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20711404 | |
Record name | 4-Bromo-2-methyl-1-oxo-1lambda~5~-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20711404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100367-74-6 | |
Record name | 4-Bromo-2-methyl-1-oxo-1lambda~5~-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20711404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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